molecular formula C20H20N4O2 B2564038 (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 2034443-62-2

(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone

Cat. No. B2564038
CAS RN: 2034443-62-2
M. Wt: 348.406
InChI Key: DXCOITNNAYSWIQ-UHFFFAOYSA-N
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Description

The compound (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is a complex organic molecule. It contains a pyridine ring and an imidazole ring, both of which are common structures in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyridines with α-bromoketones . A general, inexpensive, and versatile method for the synthesis of similar compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Imidazole compounds are known to show a broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole contains two nitrogen atoms—one bearing a hydrogen atom, and the other resembling a pyrrole-type nitrogen. Due to its amphoteric nature, imidazole displays both acidic and basic properties. It is a white or colorless solid, highly soluble in water and polar solvents. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures .

a. Antibacterial and Antimycobacterial Activities: Certain imidazole derivatives demonstrate antibacterial and antimycobacterial properties. These compounds can potentially combat bacterial infections .

b. Anti-Inflammatory and Analgesic Effects: Imidazole-based molecules have anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such effects .

c. Anti-Fibrosis Activity: Some imidazole-based compounds display better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are promising for potential therapeutic applications .

d. Antitumor and Antiviral Properties: Imidazole derivatives have been investigated for their antitumor and antiviral effects. These compounds hold promise in cancer and viral disease research .

e. Other Activities: Imidazole derivatives also show antioxidant, antidiabetic, anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities .

Commercially Available Drugs

Several drugs containing the 1,3-diazole ring are commercially available. Examples include clemizole (antihistaminic), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic), omeprazole, pantoprazole (antiulcer), and more .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities shown by imidazole compounds, this compound could have potential applications in the development of new drugs .

Mechanism of Action

properties

IUPAC Name

(2-cyclopentyloxypyridin-4-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(14-9-10-21-18(13-14)26-15-5-1-2-6-15)24-12-11-23-17-8-4-3-7-16(17)22-20(23)24/h3-4,7-10,13,15H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCOITNNAYSWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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